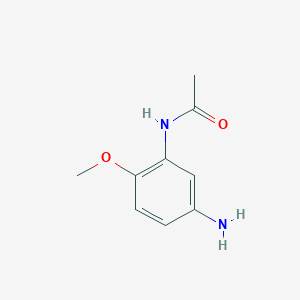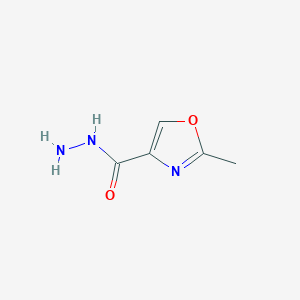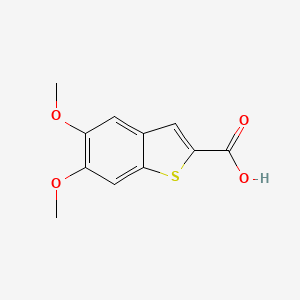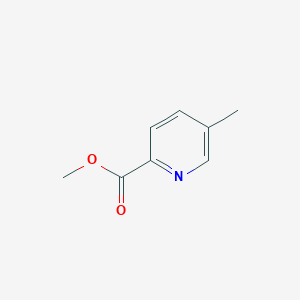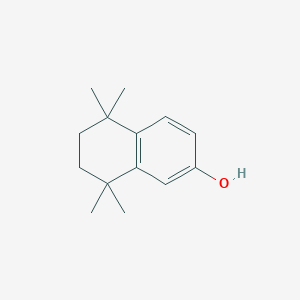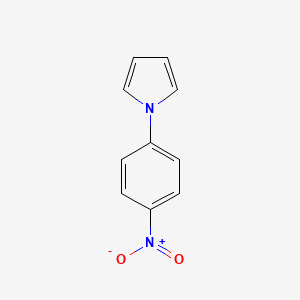
1-(4-Nitrophenyl)-1H-pyrrole
説明
1-(4-Nitrophenyl)-1H-pyrrole is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound 1-(4-Nitrophenyl)glycerol, which may be similar, has been used as a linear small saccharide model in studies involving the molecular recognition mechanism between a synthetic glycophane receptor and carbohydrates in water12.
Synthesis Analysis
The synthesis of 1-(4-Nitrophenyl)-1H-pyrrole is not well-documented in the literature. However, there are related compounds such as 1-(4-Nitrophenyl)glycerol and 1-(4-Nitrophenyl)ethanone that have been synthesized and studied34.Molecular Structure Analysis
The molecular structure of 1-(4-Nitrophenyl)-1H-pyrrole is not readily available. However, related compounds have been studied using techniques such as X-ray crystallography and NMR spectroscopy567.Chemical Reactions Analysis
The chemical reactions involving 1-(4-Nitrophenyl)-1H-pyrrole are not well-documented. However, the catalytic reduction of 4-nitrophenol has been extensively studied as a benchmark reaction to assess the activity of nanostructured materials8.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-Nitrophenyl)-1H-pyrrole are not readily available. However, related compounds such as 4-nitrophenol are known to be highly soluble and have strong electron-withdrawing abilities8.科学的研究の応用
-
Catalytic Reduction of 4-Nitrophenol
- Field : Nanotechnology and Catalysis .
- Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .
- Method : Synthesis of various nanostructured materials and their use as catalysts for the reduction of nitrophenol in the presence of reducing agents . The reductions of 4-NP are monitored by UV–visible spectroscopic techniques .
- Results : Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .
-
Synthesis of Chalcones
- Field : Organic Synthesis and Medicinal Chemistry .
- Application : A reaction of equimolar equivalents of 2-naphthaldehyde and 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one in ethanolic sodium hydroxide at 20 °C for 4 h gave (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one .
- Method : The reaction was carried out in ethanolic sodium hydroxide at 20 °C for 4 hours .
- Results : The reaction yielded (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one in 92% yield .
-
Radiolabelling of Biomolecules
- Field : Radiochemistry .
- Application : This study demonstrates the application of PNP active esters of 18 F-labelled synthons for subsequent radiolabelling of biomolecules .
- Method : The synthesis of PNP and TFP esters of both 4-methoxyphenyliodonium benzoate and 6-trimethylammonium nicotinate, as precursors for direct radiofluorination .
- Results : The study demonstrated the potential of PNP active esters of 18 F-labelled synthons for subsequent radiolabelling of biomolecules .
-
Synthesis of 1-Alkyl-4-Formyltriazoles
- Field : Organic Synthesis .
- Application : A one-step multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) as a preferred reagent for the synthesis of 1-alkyl-4-formyltriazoles .
- Method : The synthesis was carried out using the commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide . The earlier reported reaction of FNPT with alkylamines was further explored .
- Results : The reaction yielded 1-alkyl-4-formyltriazoles .
-
Biological Potential of Indole Derivatives
- Field : Medicinal Chemistry .
- Application : Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
- Method : The method involves the synthesis of various indole derivatives .
- Results : Indole derivatives possess various biological activities .
-
Synthesis of 1-Alkyl-4-Formyltriazoles
- Field : Organic Synthesis .
- Application : A one-step multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) as a preferred reagent for the synthesis of 1-alkyl-4-formyltriazoles is described, making use of the commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide .
- Method : The earlier reported reaction of FNPT with alkylamines is further explored .
- Results : The reaction yielded 1-alkyl-4-formyltriazoles .
-
Biological Potential of Indole Derivatives
- Field : Medicinal Chemistry .
- Application : Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
- Method : The method involves the synthesis of various indole derivatives .
- Results : Indole derivatives possess various biological activities .
Safety And Hazards
The safety and hazards associated with 1-(4-Nitrophenyl)-1H-pyrrole are not well-documented. However, related compounds such as 4-nitrophenol are known to be poisonous by ingestion and moderately toxic by skin contact9.
将来の方向性
The future directions for research on 1-(4-Nitrophenyl)-1H-pyrrole are not well-documented. However, there is ongoing research into the reduction of nitrophenols by nanostructured materials, which could potentially be applied to 1-(4-Nitrophenyl)-1H-pyrrole10.
Please note that the information provided is based on the available literature and may not be fully applicable to 1-(4-Nitrophenyl)-1H-pyrrole due to differences in chemical structure and properties. Further research is needed to fully understand this compound.
特性
IUPAC Name |
1-(4-nitrophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-12(14)10-5-3-9(4-6-10)11-7-1-2-8-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCFKNYSCGRNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196482 | |
| Record name | 1-(4-(Hydroxy(oxido)amino)phenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-1H-pyrrole | |
CAS RN |
4533-42-0 | |
| Record name | 1-(4-(Hydroxy(oxido)amino)phenyl)-1H-pyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004533420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4533-42-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-(Hydroxy(oxido)amino)phenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Nitrophenyl)-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




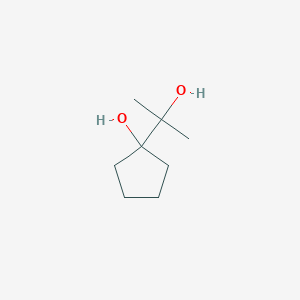
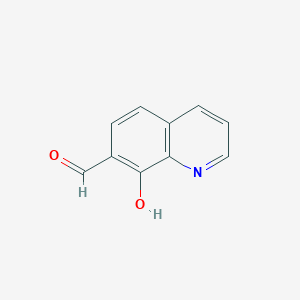
![6-Nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1296196.png)

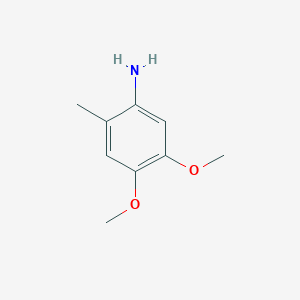
![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1296200.png)

